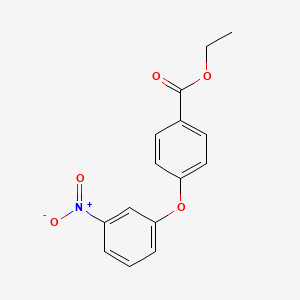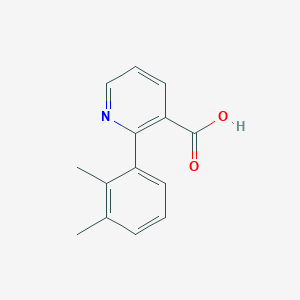
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring via a methanone linkage
作用機序
Target of Action
The primary target of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is the cannabinoid receptor type 1 (CB1) . The CB1 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
This compound acts as an inverse agonist at the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. It binds to CB1 more selectively than the cannabinoid receptor type 2 .
Biochemical Pathways
Upon binding to the CB1 receptor, this compound antagonizes the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This leads to increased cell surface localization of CB1 upon treatment .
Result of Action
As an inverse agonist of the CB1 receptor, this compound has been demonstrated to be a potential antiobesity drug candidate . By antagonizing the CB1 receptor, it may reduce appetite and lead to weight loss.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions. For instance, it is recommended to store this compound at a temperature of 2-8°C .
生化学分析
Biochemical Properties
The compound (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride binds to the CB1 receptor more selectively than the cannabinoid receptor type 2 . It exhibits efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .
Cellular Effects
Upon treatment with this compound, an increased cell surface localization of CB1 was observed . This suggests that the compound may influence cell function by modulating the localization and signaling pathways of the CB1 receptor.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 receptor and antagonizing its activity . Docking and mutational analysis showed that it forms similar interactions with the receptor as SR141716A does .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
科学的研究の応用
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Industrial Applications: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride: This compound is similar in structure but has additional fluorophenyl groups and a cyclohexyl moiety.
1-(4-Fluorophenyl)-4-(2-phenylethyl)piperazine: Another piperazine derivative with a different substitution pattern.
Uniqueness
(4-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties .
特性
IUPAC Name |
(4-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPCJQGRZKAYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














